Oxonorfloxacin

Description

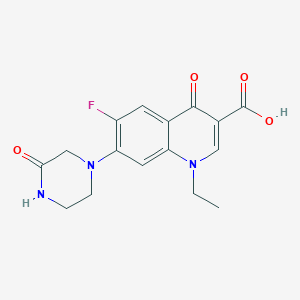

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O4/c1-2-19-7-10(16(23)24)15(22)9-5-11(17)13(6-12(9)19)20-4-3-18-14(21)8-20/h5-7H,2-4,8H2,1H3,(H,18,21)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOFPHGTOUDKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNC(=O)C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224816 | |

| Record name | Oxonorfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74011-42-0 | |

| Record name | Oxonorfloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74011-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxonorfloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxonorfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Oxonorfloxacin Synthesis from Norfloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conversion of the fluoroquinolone antibiotic norfloxacin to its active metabolite, oxonorfloxacin, is a critical area of study in drug metabolism and development. While direct chemical synthesis routes are not extensively documented, this transformation primarily occurs in vivo through metabolic processes. This technical guide provides an in-depth exploration of the known biological pathways for this compound formation and investigates a potential biomimetic synthetic approach. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to support research and development in this field.

Introduction

Norfloxacin is a broad-spectrum synthetic antibiotic widely used to treat various bacterial infections. In biological systems, norfloxacin is metabolized to several derivatives, with this compound being a major and microbiologically active metabolite. Understanding the synthesis and formation of this compound is crucial for comprehending the pharmacokinetics, efficacy, and potential drug-drug interactions of norfloxacin. This guide focuses on the core mechanisms of this conversion, providing technical details for its study and potential replication in a laboratory setting.

Metabolic Synthesis of this compound

The primary route for the formation of this compound from norfloxacin is through enzymatic oxidation in the liver. This biotransformation is predominantly mediated by the Cytochrome P450 (CYP450) superfamily of enzymes.

The Role of Cytochrome P450

The CYP450 system, particularly isoforms such as CYP3A4 and CYP1A2, is implicated in the metabolism of many fluoroquinolone antibiotics, including norfloxacin.[1] These enzymes catalyze the oxidation of the piperazine ring of norfloxacin, leading to the formation of this compound. This metabolic pathway is a key determinant of the pharmacokinetic profile of norfloxacin.

Signaling Pathway

The metabolic conversion of norfloxacin to this compound can be represented by the following pathway:

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

This protocol describes a general procedure for studying the metabolism of norfloxacin to this compound using human liver microsomes, a common in vitro model for drug metabolism studies.[2][3][4]

Materials:

-

Norfloxacin

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (typically at a protein concentration of 0.5-1 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add norfloxacin (at a desired concentration, e.g., 1-10 µM) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Collect the supernatant and analyze it using a validated LC-MS/MS method to identify and quantify norfloxacin and its metabolites, including this compound.

Quantitative Data

Pharmacokinetic studies in various species have quantified the conversion of norfloxacin to its metabolites. For instance, a study in broiler chickens provides data on the plasma concentrations of norfloxacin and this compound after oral administration.[5]

| Parameter | Norfloxacin | This compound | Reference |

| Maximal Plasma Concentration (Cmax) | 2.89 ± 0.20 µg/mL | Data not specified | [5] |

| Time to Cmax (Tmax) | 0.22 ± 0.02 hours | Data not specified | [5] |

| Elimination Half-life (t1/2) | 12.8 ± 0.59 hours | Data not specified | [5] |

Note: Specific quantitative data for this compound formation in human liver microsomes would require specific experimental determination.

Biomimetic Synthesis of this compound

While a direct, high-yield chemical synthesis of this compound from norfloxacin is not well-established, a promising approach involves the use of biomimetic catalysts that mimic the action of CYP450 enzymes.

Mn(III) Porphyrins as CYP450 Mimics

Synthetic manganese (III) porphyrins have been shown to catalyze the oxidation of various substrates, including norfloxacin, in a manner similar to CYP450.[6][7] These catalysts, in the presence of an oxygen donor like Oxone® (potassium peroxymonosulfate), can facilitate the oxidation of the piperazine ring of norfloxacin.

Experimental Workflow

The following diagram illustrates the workflow for the biomimetic oxidation of norfloxacin.

Experimental Protocol: Biomimetic Oxidation using Mn(III) Porphyrin and Oxone®

This protocol is adapted from studies on the degradation of norfloxacin using Mn(III) porphyrin catalysts and can be optimized for the synthesis of this compound.[6][7][8]

Materials:

-

Norfloxacin

-

Mn(III) porphyrin catalyst (e.g., [MnIII(TPP)Cl] - Tetraphenylporphyrin manganese(III) chloride)

-

Oxone® (potassium peroxymonosulfate)

-

Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Stirring plate and stir bar

-

LC-MS/MS system for analysis

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve norfloxacin in the aqueous buffer solution to a desired concentration (e.g., 10-50 µM).

-

Catalyst Addition: Add the Mn(III) porphyrin catalyst to the norfloxacin solution. The catalyst loading should be optimized (e.g., 1-5 mol%).

-

Initiation of Reaction: Initiate the oxidation by adding a freshly prepared solution of Oxone® to the reaction mixture. The molar ratio of oxidant to substrate should be optimized (e.g., 1:1 to 5:1).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature with constant stirring. Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by a suitable method like HPLC or TLC.

-

Reaction Quenching: Once the desired conversion is achieved, quench the reaction by adding a reducing agent (e.g., sodium sulfite).

-

Product Extraction: Extract the reaction mixture with an organic solvent such as ethyl acetate.

-

Purification and Analysis: The organic extracts can be concentrated and the products, including this compound, can be purified using chromatographic techniques (e.g., column chromatography). The structure and purity of the isolated compounds should be confirmed by spectroscopic methods (e.g., NMR, MS).

Quantitative Data

The efficiency of the biomimetic degradation of norfloxacin has been reported, with up to 67% degradation observed under certain conditions.[6] However, the specific yield of this compound as a distinct product from this process requires further investigation and optimization.

| Catalyst System | Oxidant | Norfloxacin Degradation (%) | Reference |

| [MnIII(TPP)Cl] | Oxone® | ~60% | [7][8] |

| Second-generation Mn(III) porphyrins | Oxone® | up to 67% | [6] |

Conclusion

The synthesis of this compound from norfloxacin is predominantly a metabolic process driven by CYP450 enzymes. For research and development purposes, this conversion can be studied and replicated in vitro using human liver microsomes. Furthermore, the emerging field of biomimetic catalysis offers a promising, albeit currently less defined, chemical route for this transformation. The detailed protocols and data presented in this guide provide a solid foundation for professionals in the field to further explore and optimize the synthesis and analysis of this compound. Further research is warranted to refine the biomimetic synthesis for improved selectivity and yield of this compound.

References

- 1. Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of norfloxacin and its N-desethyl- and oxo-metabolites in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Mn(III) porphyrins as biomimetic catalysts of CYP450: Degradation of antibiotic norfloxacin in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

An In-depth Technical Guide to Oxociprofloxacin: Structure, Properties, and Biological Activity

Disclaimer: The compound "Oxonorfloxacin" as a standalone entity is not found in the scientific literature. It is highly probable that the intended subject of this guide is Oxociprofloxacin , a known metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin. This document will focus on Oxociprofloxacin, providing a comprehensive overview of its chemical and physical properties, and its biological context as a metabolite of Ciprofloxacin.

Introduction

Oxociprofloxacin is a metabolite of Ciprofloxacin, a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] As a metabolite, Oxociprofloxacin is formed in the body following the administration of Ciprofloxacin and is one of several metabolic products that contribute to the overall pharmacological and toxicological profile of the parent drug.[2] Understanding the properties of Oxociprofloxacin is crucial for a complete picture of Ciprofloxacin's disposition and effects in the body. This guide provides a detailed technical overview of Oxociprofloxacin for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical identity and physicochemical properties of Oxociprofloxacin are summarized below.

Chemical Structure:

-

IUPAC Name: 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid[1]

-

Chemical Formula: C₁₇H₁₆FN₃O₄[1]

-

Molecular Weight: 345.32 g/mol [1]

-

CAS Number: 103237-52-1[3]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Oxociprofloxacin.

| Property | Value | Reference |

| Melting Point | >320 °C | [4] |

| Boiling Point (Predicted) | 682.3 ± 55.0 °C | [4] |

| Density (Predicted) | 1.546 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 6.41 ± 0.41 | [4] |

| Solubility | Acetic Acid (Very Slightly), Tetrahydrofuran (Slightly) | [4] |

Mechanism of Action

The specific mechanism of action of Oxociprofloxacin has not been extensively studied independently of its parent compound, Ciprofloxacin. However, as a fluoroquinolone derivative, its antibacterial activity, if any, would be presumed to occur through the same general mechanism as other compounds in this class: the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5]

These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[5]

-

DNA Gyrase: Introduces negative supercoils into DNA, which is crucial for the initiation of replication and for relieving torsional stress.

-

Topoisomerase IV: Primarily responsible for decatenating daughter chromosomes following replication.

By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones trap the enzymes in the process of cleaving DNA, leading to double-strand breaks and ultimately cell death.[5] The potency of individual fluoroquinolones can vary depending on their affinity for DNA gyrase versus topoisomerase IV, and this can differ between bacterial species.

The following diagram illustrates the general mechanism of action of fluoroquinolones.

Antibacterial Activity

There is a notable lack of publicly available data on the Minimum Inhibitory Concentration (MIC) values of Oxociprofloxacin against a range of bacterial pathogens. As a metabolite, its antibacterial activity is generally considered to be significantly lower than that of the parent compound, Ciprofloxacin.

For context and comparison, the following table presents the MIC₅₀ and MIC₉₀ values for Ciprofloxacin against a selection of common bacterial species.[6][7][8][9]

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.015 - 0.06 | ≤0.015 - 1 |

| Klebsiella pneumoniae | 0.03 - 0.12 | 0.06 - 0.5 |

| Pseudomonas aeruginosa | 0.12 - 0.5 | 0.5 - 4 |

| Staphylococcus aureus (MSSA) | 0.12 - 0.5 | 0.25 - 1 |

| Staphylococcus aureus (MRSA) | 1 - 4 | >16 |

| Streptococcus pneumoniae | 0.5 - 1 | 1 - 2 |

| Enterococcus faecalis | 0.5 - 1 | 1 - 2 |

| Haemophilus influenzae | ≤0.015 - 0.03 | ≤0.015 - 0.03 |

Note: The antibacterial activity of Oxociprofloxacin is expected to be substantially lower than the values presented for Ciprofloxacin. The data for Ciprofloxacin is provided for informational purposes only.

Experimental Protocols

The following is a generalized protocol for determining the MIC of an antimicrobial agent using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

-

Test compound (e.g., Oxociprofloxacin)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipettes

-

Incubator

Procedure:

-

Preparation of Antimicrobial Stock Solution:

-

Prepare a stock solution of the test compound in a suitable solvent at a high concentration.

-

Further dilute the stock solution in the appropriate growth medium to create a working solution.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the working antimicrobial solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antimicrobial).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

Grow the bacterial strain to be tested in MHB to the logarithmic phase.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation of Microtiter Plate:

-

Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Well 12 receives 100 µL of sterile MHB instead of the bacterial suspension.

-

-

Incubation:

-

Cover the plate and incubate at 35-37 °C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.

-

The following diagram illustrates the workflow for a typical MIC determination experiment.

Hypothetically, a synthetic route could involve the modification of the piperazine ring of Ciprofloxacin or a related intermediate. The synthesis of the core fluoroquinolone structure generally involves the reaction of a substituted aniline with a diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and subsequent nucleophilic substitution at the C-7 position with the desired piperazine derivative.

Conclusion

Oxociprofloxacin is a key metabolite of the important antibiotic Ciprofloxacin. While its chemical structure and some of its physicochemical properties are well-documented, there is a significant gap in the literature regarding its specific antibacterial activity and a detailed, independent characterization of its mechanism of action. Future research could focus on quantifying the MIC values of Oxociprofloxacin against a broad panel of bacterial pathogens and investigating its interaction with bacterial DNA gyrase and topoisomerase IV to better understand its contribution to the overall activity and potential for resistance development of its parent drug, Ciprofloxacin.

References

- 1. Oxociprofloxacin | C17H16FN3O4 | CID 128242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Ofloxacin (Ocuflox) vs. Ciprofloxacin (Cipro): Antibiotic Comparison [medicinenet.com]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative activity of ciprofloxacin, ofloxacin, sparfloxacin, temafloxacin, CI-960, CI-990, and WIN 57273 against anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Oxonorfloxacin: A Technical Overview of its Discovery and History as a Norfloxacin Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxonorfloxacin, a significant metabolite of the pioneering fluoroquinolone antibiotic norfloxacin, has garnered attention within the scientific community for its contribution to the overall pharmacological profile of its parent compound. This technical guide provides an in-depth exploration of the discovery and history of this compound, contextualized within the development of norfloxacin. The document details the metabolic pathways leading to its formation, its mechanism of action, and available data on its antibacterial activity. Furthermore, it includes detailed experimental protocols for the analysis of norfloxacin and its metabolites, alongside visualizations of key biochemical and experimental processes to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Genesis of Fluoroquinolones and the Discovery of Norfloxacin

The story of this compound is intrinsically linked to the development of its parent drug, norfloxacin. The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962 by George Lesher and his colleagues. While effective against Gram-negative bacteria, particularly for urinary tract infections (UTIs), its potency was limited. This spurred further research to enhance the antimicrobial activity and spectrum of quinolone derivatives.

A significant breakthrough occurred in 1977 when the pharmaceutical company Kyorin Seiyaku Kabushiki Kaisha in Japan discovered and patented norfloxacin.[1] This new compound demonstrated a broader spectrum of activity and significantly greater potency than its predecessors.[1][2] The key structural modifications, including the addition of a fluorine atom at position 6 and a piperazinyl group at position 7 of the quinolone ring, were pivotal to its enhanced antibacterial efficacy.[1] Norfloxacin was approved for medical use in 1983 and marked a new era in the fight against bacterial infections.[3]

The discovery of this compound followed the extensive study of norfloxacin's fate in the body. As with any new therapeutic agent, understanding its metabolism was crucial for characterizing its overall activity, efficacy, and safety profile.

The Discovery of this compound: A Product of Norfloxacin Metabolism

This compound was identified as a major metabolite of norfloxacin through pharmacokinetic and metabolism studies. These investigations revealed that after administration, norfloxacin is metabolized in the body into several derivatives, with this compound being one of the prominent forms.

Metabolic Pathway of Norfloxacin to this compound

The biotransformation of norfloxacin to this compound is an oxidative metabolic process. Studies have indicated that this conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, isoforms such as CYP3A4 and CYP1A2 are implicated in the metabolism of norfloxacin.[2][4][5] The formation of this compound involves the oxidation of the piperazine ring of the norfloxacin molecule.

Below is a diagram illustrating the metabolic conversion of norfloxacin to this compound.

Mechanism of Action

This compound, being a fluoroquinolone, shares the same mechanism of action as its parent compound, norfloxacin. Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3]

-

DNA Gyrase: This enzyme is the primary target in most Gram-negative bacteria. It is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

-

Topoisomerase IV: In many Gram-positive bacteria, this is the main target. It plays a key role in the separation of daughter chromosomes following DNA replication.

By inhibiting these enzymes, this compound disrupts DNA replication and repair, leading to bacterial cell death.

The following diagram illustrates the mechanism of action of fluoroquinolones.

Antibacterial Spectrum and Potency

While this compound is a known metabolite, comprehensive and standardized data on its specific in-vitro antibacterial activity (MIC values) against a wide range of bacterial isolates are not extensively available in publicly accessible literature. It is generally reported that the metabolites of norfloxacin possess lesser antimicrobial potency compared to the parent drug.

For comparative purposes, the antibacterial spectrum of norfloxacin is presented below. Norfloxacin is a broad-spectrum antibiotic with activity against a variety of Gram-positive and Gram-negative bacteria.

Table 1: In-vitro Antibacterial Activity of Norfloxacin (MIC90 in µg/mL)

| Bacterial Species | MIC90 (µg/mL) | References |

| Escherichia coli | ≤0.5 | [6] |

| Staphylococcus aureus | 2 | [7] |

| Pseudomonas aeruginosa | 2 | [7] |

| Klebsiella pneumoniae | 1 | [7] |

| Enterobacter cloacae | 0.2 | [1] |

| Proteus mirabilis | ≤1 | [7] |

| Haemophilus influenzae | ≤1 | [7] |

| Neisseria gonorrhoeae | ≤1 | [7] |

Pharmacokinetics

Pharmacokinetic studies have been crucial in identifying and quantifying this compound as a metabolite of norfloxacin. Following oral administration, norfloxacin is rapidly absorbed, with peak serum concentrations reached in approximately one to two hours.[3] It is then metabolized, and both norfloxacin and its metabolites, including this compound, are excreted in the urine and feces.[3]

Table 2: Pharmacokinetic Parameters of Norfloxacin in Chickens (Oral Administration of 8 mg/kg)

| Parameter | Value | Reference |

| Elimination Half-Life (t1/2 β) | 12.8 ± 0.59 hours | [8] |

| Mean Residence Time | 15.05 ± 0.81 hours | [8] |

| Time to Maximum Concentration (Tmax) | 0.22 ± 0.02 hours | [8] |

| Maximum Plasma Concentration (Cmax) | 2.89 ± 0.20 µg/mL | [8] |

| Oral Bioavailability | 57.0 ± 2.4% | [8] |

Experimental Protocols

The identification and quantification of this compound as a metabolite of norfloxacin have been primarily achieved through High-Performance Liquid Chromatography (HPLC). Below is a generalized experimental protocol for the analysis of norfloxacin and its metabolites in biological matrices.

HPLC Method for the Determination of Norfloxacin and its Metabolites

Objective: To separate and quantify norfloxacin and its metabolites (including this compound) in plasma or urine samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM sodium hydrogen phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. An example ratio is 88:12 (v/v) buffer to acetonitrile.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

Injection Volume: 20 µL.

Sample Preparation (from Plasma):

-

To a 0.5 mL plasma sample, add a protein precipitating agent such as acetonitrile.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant and inject it into the HPLC system.

Data Analysis:

-

Construct a calibration curve using standard solutions of norfloxacin and this compound of known concentrations.

-

Determine the concentration of the analytes in the biological samples by comparing their peak areas to the calibration curve.

The following diagram illustrates a general workflow for the HPLC analysis of norfloxacin and its metabolites.

Conclusion

The discovery and history of this compound are fundamentally intertwined with its parent compound, norfloxacin. Identified as a major metabolite, its formation via cytochrome P450-mediated oxidation is a key aspect of norfloxacin's pharmacokinetic profile. While sharing the same mechanism of action as other fluoroquinolones, its specific antibacterial potency is less characterized than that of norfloxacin. The analytical methods developed for the study of norfloxacin, particularly HPLC, have been instrumental in the detection and quantification of this compound. For researchers and professionals in drug development, understanding the metabolic fate of fluoroquinolones, including the formation and activity of metabolites like this compound, is essential for a complete comprehension of their therapeutic effects and potential for drug interactions. Further research into the specific antibacterial activity of this compound could provide a more complete picture of its role in the overall efficacy of norfloxacin therapy.

References

- 1. Determination of norfloxacin in human plasma and urine by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of pefloxacin and enoxacin with the human cytochrome P450 enzyme CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norfloxacin interferes with cyclosporine disposition in pediatric patients undergoing renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational prescription of drugs within similar therapeutic or structural class for gastrointestinal disease treatment: Drug metabolism and its related interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro antibacterial activity of norfloxacin (MK-0366, AM-715) and other agents against gastrointestinal tract pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antibacterial activity of norfloxacin and other agents against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

Oxonorfloxacin: An In-depth Technical Guide to a Norfloxacin Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfloxacin, a widely used fluoroquinolone antibiotic, undergoes metabolic transformation in the body, leading to the formation of several metabolites. Among these, oxonorfloxacin has been identified as a significant metabolite, particularly in animal studies. This technical guide provides a comprehensive overview of this compound, focusing on its formation from norfloxacin, analytical methodologies for its detection and quantification, and its potential biological activities. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of fluoroquinolone metabolism and the evaluation of their metabolites.

Introduction

Norfloxacin is a synthetic chemotherapeutic antibacterial agent belonging to the fluoroquinolone class.[1] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria has led to its extensive use in treating various infections, notably urinary tract infections.[2][3][4] The efficacy and safety of a drug are not only determined by the parent compound but also by its metabolites, which can exhibit their own pharmacological and toxicological profiles. Norfloxacin is metabolized in the liver to several metabolites, with this compound being one of the identified products.[5] Understanding the formation, quantification, and biological activity of this compound is crucial for a complete characterization of norfloxacin's disposition and effects in the body.

Metabolic Formation of this compound

This compound is formed through the oxidation of the piperazinyl ring of norfloxacin. This metabolic conversion has been primarily documented in animal models, such as broiler chickens.[6] While the precise enzymatic pathways in humans are not fully elucidated, it is hypothesized that cytochrome P450 enzymes in the liver play a role in this oxidative metabolism.[5]

In Vitro Metabolism Studies

In vitro models are invaluable for studying the metabolic fate of drugs. The use of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, is a standard approach. While a specific protocol for the generation of this compound from norfloxacin is not extensively detailed in the public domain, a general methodology can be adapted from studies on the metabolism of other compounds in the presence of fluoroquinolones.[7][8]

Experimental Protocol: In Vitro Metabolism of Norfloxacin using Rat Liver Microsomes

This protocol is adapted from established methods for studying drug metabolism in liver microsomes.[9][10]

Objective: To investigate the formation of this compound from norfloxacin in an in vitro system using rat liver microsomes.

Materials:

-

Norfloxacin standard

-

Rat liver microsomes (pooled from male Sprague-Dawley rats)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Internal standard (e.g., another fluoroquinolone not present in the sample)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine rat liver microsomes (final protein concentration, e.g., 0.5 mg/mL) and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add norfloxacin (final concentration, e.g., 10 µM) to the mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time-point Sampling: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Termination: Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

Analysis:

-

The samples are analyzed by a validated HPLC-UV or LC-MS/MS method to quantify the decrease in norfloxacin concentration and the formation of this compound over time.

Analytical Methodologies

The accurate quantification of this compound alongside its parent drug, norfloxacin, is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is a commonly employed technique.

HPLC-UV Method for Simultaneous Determination

Several HPLC methods have been developed for the analysis of norfloxacin and its impurities or related compounds, which can be adapted for the simultaneous determination of norfloxacin and this compound.[11][12][13][14][15]

Experimental Protocol: Simultaneous HPLC-UV Analysis of Norfloxacin and this compound

This protocol outlines a general isocratic reverse-phase HPLC method.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

-

Mobile Phase: A mixture of a phosphate buffer and an organic modifier. For example, a mixture of 0.05 M sodium dihydrogen phosphate (pH adjusted to 2.5 with phosphoric acid) and acetonitrile in a ratio of 87:13 (v/v).[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength of 275 nm.[11]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 25°C.[11]

Standard and Sample Preparation:

-

Standard Stock Solutions: Prepare individual stock solutions of norfloxacin and this compound in a suitable solvent (e.g., methanol or mobile phase).

-

Working Standard Solutions: Prepare a series of working standard solutions containing both norfloxacin and this compound at different concentrations by diluting the stock solutions with the mobile phase.

-

Sample Preparation: For in vitro metabolism samples, the supernatant after protein precipitation can be directly injected. For biological matrices like plasma or urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.

Data Analysis:

-

Construct calibration curves for both norfloxacin and this compound by plotting the peak area against the concentration of the working standards.

-

Determine the concentration of each analyte in the unknown samples by interpolating their peak areas on the respective calibration curves.

Table 1: Quantitative Data from Pharmacokinetic Studies of Norfloxacin and its Metabolites in Broiler Chickens [6]

| Parameter | Norfloxacin | Desethylenenorfloxacin | This compound |

| Dosage | 8 mg/kg orally for 4 days | - | - |

| Tmax (hours) | 0.22 ± 0.02 | - | - |

| Cmax (µg/mL) | 2.89 ± 0.20 | - | - |

| Elimination Half-life (t1/2β) (hours) | 12.8 ± 0.59 (oral) | - | - |

| Tissue Distribution | Widely distributed | Widely distributed | Widely distributed |

| Residue at day 12 (µg/g) | 0.05 (in fat, kidneys, and liver) | - | - |

Note: Specific quantitative data for desethylenenorfloxacin and this compound pharmacokinetics were not detailed in the cited source.

Biological Activity of this compound

The biological activity of drug metabolites is a critical aspect of drug development. While the primary mechanism of action of norfloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and repair, the specific activity of this compound is not well-documented in publicly available literature.[16][17]

Potential Antibacterial Activity

It is plausible that this compound may retain some antibacterial activity, as other fluoroquinolone metabolites have been shown to be biologically active. Comparative studies of the minimum inhibitory concentrations (MICs) of this compound against a panel of bacterial strains, alongside norfloxacin, would be necessary to quantify its antibacterial potency.[1][2][3][4][18]

Experimental Protocol: DNA Gyrase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of a compound on DNA gyrase activity.[19][20][21]

Objective: To determine the concentration of this compound required to inhibit 50% of the DNA supercoiling activity of DNA gyrase (IC50).

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin)

-

This compound and Norfloxacin (as a positive control)

-

Agarose gel electrophoresis system

-

DNA intercalating dye (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound or norfloxacin.

-

Enzyme Addition: Add DNA gyrase to the reaction mixture.

-

Initiation of Reaction: Initiate the supercoiling reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Quantification: Stain the gel with a DNA intercalating dye and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled DNA band for each concentration of the test compound.

Data Analysis:

-

Plot the percentage of supercoiled DNA against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Effects on Mammalian Cells

Fluoroquinolones have been reported to exert off-target effects on mammalian cells, including the induction of mitochondrial dysfunction and oxidative stress.[10][22][23][24][25][26] It is important to investigate whether this compound contributes to these effects.

Experimental Protocol: Assessment of Mitochondrial Respiration

This protocol describes the use of high-resolution respirometry to measure the effect of a compound on mitochondrial oxygen consumption.[22][24][25]

Objective: To evaluate the effect of this compound on mitochondrial respiration in mammalian cells.

Materials:

-

Mammalian cell line (e.g., HepG2, HEK293)

-

Cell culture medium and supplements

-

This compound and Norfloxacin

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Substrates and inhibitors of the electron transport chain (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, antimycin A)

Procedure:

-

Cell Culture and Treatment: Culture the mammalian cells to the desired confluence. Treat the cells with varying concentrations of this compound or norfloxacin for a specified duration.

-

Cell Permeabilization: Harvest the cells and permeabilize the cell membrane (e.g., with digitonin) to allow direct access of substrates to the mitochondria.

-

Respirometry Measurement: Transfer the permeabilized cells to the chambers of the high-resolution respirometer containing respiration medium.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: Sequentially add substrates and inhibitors to assess different respiratory states, including:

-

Routine respiration: with endogenous substrates.

-

LEAK respiration: in the absence of ADP.

-

Oxidative phosphorylation (OXPHOS) capacity: with saturating concentrations of ADP and specific substrates.

-

Electron transfer system (ETS) capacity: with the addition of an uncoupler (e.g., FCCP).

-

Residual oxygen consumption (ROX): after inhibition of the electron transport chain.

-

-

Data Acquisition and Analysis: Record the oxygen consumption rate (OCR) throughout the experiment. Analyze the data to determine the effect of this compound on different respiratory parameters.

Signaling Pathways

The interaction of fluoroquinolones with cellular signaling pathways is an area of active research. While the primary antibacterial mechanism is well-established, effects on mammalian cell signaling could contribute to both therapeutic and adverse effects. There is currently a lack of specific data on the signaling pathways modulated by this compound. Future research should aim to investigate its effects on key pathways involved in cellular processes such as inflammation, apoptosis, and oxidative stress response.

Visualizations

Metabolic Pathway of Norfloxacin to this compound

Caption: Hypothesized metabolic conversion of norfloxacin to this compound.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for studying norfloxacin metabolism in vitro.

Logical Relationship of Fluoroquinolone Action

Caption: Mechanism of antibacterial action of fluoroquinolones.

Conclusion and Future Directions

This compound is a recognized metabolite of norfloxacin, and this guide provides a foundational understanding of its formation and analysis. The provided experimental protocols offer a starting point for researchers to further investigate the metabolism and activity of this compound. However, significant knowledge gaps remain. Future research should focus on:

-

Definitive elucidation of the enzymatic pathways responsible for the formation of this compound in humans.

-

Comprehensive evaluation of the antibacterial activity of purified this compound against a wide range of clinically relevant bacteria.

-

Direct assessment of the inhibitory activity of this compound on bacterial DNA gyrase and topoisomerase IV.

-

Investigation of the off-target effects of this compound on mammalian cells, including its potential for mitochondrial toxicity and interaction with cellular signaling pathways.

Addressing these research questions will provide a more complete understanding of the overall pharmacological and toxicological profile of norfloxacin and its metabolites, ultimately contributing to the safer and more effective use of this important class of antibiotics.

References

- 1. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro comparison of norfloxacin with nalidixic acid, cinoxacin and oxolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the antibacterial activity of norfloxacin (MK 0366, AM 715), a new organic acid, with that of other orally absorbed chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification of pharmacokinetics of norfloxacin following oral administration of curcumin in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Column high-performance liquid chromatographic determination of norfloxacin and its main impurities in pharmaceuticals. | Semantic Scholar [semanticscholar.org]

- 12. Simultaneous Determination of Norfloxacin and Tinidazole Binary Mixture by Difference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. moca.net.ua [moca.net.ua]

- 14. thaiscience.info [thaiscience.info]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of DNA gyrase by optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

In Vitro Antibacterial Spectrum of Norfloxacin: A Technical Guide

Disclaimer: Initial searches for "Oxonorfloxacin" did not yield specific results. This guide proceeds under the assumption that this was a typographical error and focuses on the well-researched fluoroquinolone antibacterial agent, Norfloxacin .

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Norfloxacin. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its activity against a range of clinically relevant bacteria, the experimental protocols used to determine this activity, and a visualization of its mechanism of action.

Overview of Norfloxacin

Norfloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] It exerts its bactericidal effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[2] Norfloxacin demonstrates a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.[3][4] It is particularly effective against enteric pathogens and Pseudomonas aeruginosa.[2][3] While active against staphylococci, it is generally less potent against streptococci and has poor activity against anaerobic bacteria.[2]

Quantitative Antibacterial Spectrum

The in vitro activity of Norfloxacin is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for Norfloxacin against a variety of Gram-negative and Gram-positive bacterial isolates.

Table 1: In Vitro Activity of Norfloxacin Against Gram-Negative Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | - | 0.05 | - |

| Klebsiella pneumoniae | - | 1 | - |

| Enterobacter cloacae | - | 0.2 | - |

| Enterobacter aerogenes | - | 0.4 | - |

| Enterobacter agglomerans | - | 0.2 | - |

| Citrobacter freundii | - | ≤1 | - |

| Proteus mirabilis | - | 0.1 | - |

| Proteus vulgaris | - | 0.8 | - |

| Morganella morganii | - | 0.2 | - |

| Serratia marcescens | - | 1.6 | - |

| Pseudomonas aeruginosa | 0.8 | 3.1 | 0.12 - >128 |

| Haemophilus influenzae | - | ≤1 | 0.03 - 0.12 |

| Neisseria gonorrhoeae | - | ≤1 | 0.008 - 0.016 |

| Salmonella spp. | - | 0.1 | - |

| Shigella spp. | - | 0.1 | - |

| Campylobacter spp. | - | <1 | - |

| Yersinia spp. | - | <1 | - |

| Acinetobacter spp. | - | 6.3 | - |

Data compiled from multiple sources.[5][6][7][8]

Table 2: In Vitro Activity of Norfloxacin Against Gram-Positive Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | - | 1.6 | 0.25 - 4 |

| Staphylococcus epidermidis | - | ≤1 | - |

| Streptococcus pyogenes | - | 6.3 | - |

| Streptococcus agalactiae | - | 3.1 | - |

| Streptococcus faecalis (Enterococcus faecalis) | - | 12.5 | - |

| Listeria monocytogenes | - | 3.1 | - |

Data compiled from multiple sources.[5][6][7][8]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of Norfloxacin relies on standardized susceptibility testing methods. The most common methods cited are the broth microdilution and agar dilution methods.[9][10][11]

3.1. Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.[9][11]

-

Preparation of Antimicrobial Agent: A stock solution of Norfloxacin is prepared and then serially diluted in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.[12][13]

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[14]

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted Norfloxacin is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.[12][14]

-

MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of Norfloxacin that inhibits visible growth of the organism.[12]

3.2. Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.[9][10]

-

Preparation of Antimicrobial Agent: A series of agar plates are prepared, each containing a different concentration of Norfloxacin incorporated into the molten agar.[10]

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation and Incubation: A standardized volume of the bacterial suspension (typically 10^4 CFU per spot) is inoculated onto the surface of each agar plate. The plates are then incubated at 35-37°C for 16-20 hours.[10]

-

MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of Norfloxacin that prevents the growth of bacterial colonies.[10]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro antibacterial spectrum of an antibiotic using susceptibility testing.

4.2. Mechanism of Action

The diagram below illustrates the mechanism of action of Norfloxacin and other fluoroquinolones.

References

- 1. [Norfloxacin: a broad-spectrum quinolone for superficial eye infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norfloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluoroquinolones - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In vitro activity of norfloxacin, a quinolinecarboxylic acid, compared with that of beta-lactams, aminoglycosides, and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The comparative activity of norfloxacin with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antibacterial activity of norfloxacin and other agents against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [In vitro activity of norfloxacin against gram-positive and gram-negative organisms from recent clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Agar dilution - Wikipedia [en.wikipedia.org]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. benchchem.com [benchchem.com]

Oxonorfloxacin's Bacterial Targets: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxonorfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Like other members of the fluoroquinolone class, its bactericidal action is achieved through the inhibition of essential bacterial enzymes involved in DNA replication and repair. This technical guide provides an in-depth exploration of the primary target enzymes of this compound, the mechanism of inhibition, and detailed experimental protocols for assessing its activity. While specific quantitative inhibitory data for this compound is not extensively available in the public domain, this guide will utilize data from structurally similar and well-studied fluoroquinolones, such as norfloxacin and ciprofloxacin, to provide a comprehensive overview of the expected activity and methodologies.

Core Target Enzymes: DNA Gyrase and Topoisomerase IV

The primary targets of this compound and other fluoroquinolones in bacteria are the type II topoisomerases: DNA gyrase and topoisomerase IV .[1][2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and chromosome segregation.

-

DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into the bacterial chromosome. This process is essential for compacting the DNA and for facilitating the unwinding of the DNA double helix during replication and transcription. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes, allowing them to segregate into daughter cells. It also plays a role in relaxing positive supercoils that accumulate ahead of the replication fork. Topoisomerase IV is also a heterotetramer, consisting of two ParC and two ParE subunits.

The primary target of fluoroquinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[1]

Mechanism of Action: The Formation of a Ternary Complex

This compound exerts its bactericidal effect not by simply inhibiting the enzymatic activity of its targets, but by converting them into cellular poisons. The mechanism involves the stabilization of a ternary complex consisting of the enzyme, the DNA, and the drug molecule.[2]

This process can be summarized in the following steps:

-

Binding to the Enzyme-DNA Complex: DNA gyrase or topoisomerase IV binds to the DNA and creates a transient double-strand break.

-

Drug Intercalation: this compound intercalates into the DNA at the site of the break, interacting with both the enzyme and the cleaved DNA.

-

Stabilization of the Cleavage Complex: The presence of the drug stabilizes this "cleavage complex," preventing the re-ligation of the DNA strands.

-

DNA Damage and Cell Death: The accumulation of these stalled cleavage complexes leads to the release of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.

References

- 1. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of ozenoxacin against Staphylococcus aureus and Streptococcus pyogenes clinical isolates recovered in a worldwide multicentre study (2020–2022) - PMC [pmc.ncbi.nlm.nih.gov]

The Preliminary Biological Activity of Oxonorfloxacin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxonorfloxacin is recognized as a metabolite of the widely used fluoroquinolone antibiotic, Norfloxacin. While extensive research has detailed the potent antibacterial activity of Norfloxacin, specific quantitative data on the biological activity of this compound remains limited in publicly available scientific literature. It is generally understood that the metabolic conversion of Norfloxacin, primarily through modifications on the piperazine ring, results in metabolites with significantly reduced or minimal microbiological activity. This technical guide synthesizes the available information on this compound, focusing on its relationship to Norfloxacin and the general principles of fluoroquinolone metabolism and activity. Due to the absence of specific experimental data for this compound, this document also provides standardized experimental protocols relevant to the assessment of antibacterial activity, which would be applicable should purified this compound become available for study.

Introduction

Norfloxacin, a second-generation fluoroquinolone, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] Its broad spectrum of activity encompasses a wide range of Gram-positive and Gram-negative bacteria.[1] Following administration, Norfloxacin is metabolized in the body, giving rise to several metabolites. One of the identified major metabolites is this compound.[2] Understanding the biological activity of such metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and safety profile. However, dedicated studies on the preliminary biological activity of isolated this compound are not readily found in the current body of scientific literature.

This compound: A Metabolite of Norfloxacin

This compound is formed through the metabolic modification of the piperazine moiety of the Norfloxacin molecule. Studies on the pharmacokinetics of Norfloxacin in various species, including chickens, have identified this compound as one of the primary metabolites, alongside N-desethylnorfloxacin.[2] These studies have shown that both Norfloxacin and its metabolites are distributed in various tissues.[2]

It is a common characteristic of fluoroquinolone metabolism that modifications to the piperazine ring can significantly impact antibacterial potency. The general consensus in the literature suggests that the metabolites of Norfloxacin possess minimal microbiological activity compared to the parent compound.[3] This reduction in activity is attributed to the structural changes that likely interfere with the binding of the molecule to its target enzymes, DNA gyrase and topoisomerase IV.

Presumed Mechanism of Action

As a derivative of a fluoroquinolone, any residual antibacterial activity of this compound would be expected to occur via the same mechanism as Norfloxacin. This involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication and transcription. By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones trap the enzymes and lead to double-strand DNA breaks, ultimately resulting in bacterial cell death.

Visualizing the Fluoroquinolone Mechanism of Action

Caption: General mechanism of action for fluoroquinolone antibiotics.

Quantitative Data on Biological Activity

A comprehensive search of scientific databases did not yield specific quantitative data on the biological activity of isolated this compound, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains. The available literature consistently refers to the metabolites of Norfloxacin as having significantly lower antibacterial activity than the parent drug.

For the purpose of providing a complete technical guide, the following table is presented as a template. Should experimental data for this compound become available, it can be populated in a similar format for clear comparison.

Table 1: Template for Minimum Inhibitory Concentration (MIC) Data for this compound

| Bacterial Strain | ATCC Number | MIC (µg/mL) of this compound | MIC (µg/mL) of Norfloxacin (for comparison) |

| Escherichia coli | 25922 | Data not available | Insert published value |

| Staphylococcus aureus | 29213 | Data not available | Insert published value |

| Pseudomonas aeruginosa | 27853 | Data not available | Insert published value |

| Enterococcus faecalis | 29212 | Data not available | Insert published value |

| Streptococcus pneumoniae | 49619 | Data not available | Insert published value |

Experimental Protocols

Detailed experimental protocols for the specific synthesis or isolation of this compound and its subsequent biological evaluation are not available in the reviewed literature. However, standard methodologies for the synthesis of quinolone derivatives and for determining the antibacterial susceptibility of compounds are well-established.

General Synthesis Approach for Quinolone Derivatives

The synthesis of quinolone derivatives often involves a multi-step process. A common route to Norfloxacin and its analogs is the Gould-Jacobs reaction, followed by modifications to the core structure. The synthesis of this compound would likely involve the oxidation of the piperazine ring of a suitable Norfloxacin intermediate or of Norfloxacin itself.

Standard Protocol for Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of an antimicrobial agent using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

Materials:

-

Test compound (e.g., this compound, if available)

-

Bacterial strains (e.g., from ATCC)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Procedure:

-

Preparation of Inoculum:

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the prepared bacterial inoculum.

-

Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the microtiter plate for turbidity.

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

Visualizing the MIC Determination Workflow

Caption: A simplified workflow for MIC determination via broth microdilution.

Conclusion

This compound is a known metabolite of the antibacterial agent Norfloxacin. Based on the available literature, it is presumed to have significantly lower biological activity than its parent compound, a common characteristic of fluoroquinolone metabolites with modifications on the piperazine ring. This technical guide has summarized the current understanding of this compound. However, a notable gap exists in the scientific literature regarding specific quantitative data on its antibacterial potency and detailed experimental protocols for its study. Further research involving the isolation or synthesis of pure this compound and its subsequent evaluation using standardized antimicrobial susceptibility testing methods is required to definitively characterize its preliminary biological activity. Such studies would provide valuable insights for a more complete understanding of the pharmacology of Norfloxacin.

References

- 1. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-(4-Ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid | C17H20FN3O3 | CID 30379766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

The Pharmacokinetic and Pharmacodynamic Profile of Norfloxacin and its Metabolite, Oxonorfloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against a variety of bacterial pathogens.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which govern the drug's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with bacterial targets. A key aspect of norfloxacin's metabolic fate is its conversion to several metabolites, including oxonorfloxacin. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of norfloxacin, with a specific focus on the available data for its metabolite, this compound. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of fluoroquinolones.

Pharmacokinetics

The pharmacokinetic profile of norfloxacin has been studied in various species, revealing insights into its behavior in the body. This compound is recognized as one of the main metabolites of norfloxacin.[3][4]

Absorption

Following oral administration, norfloxacin is absorbed with a bioavailability of approximately 30-40%.[1] In healthy human subjects, a 400 mg oral dose results in peak serum concentrations (Cmax) of 1.5 to 2.0 µg/mL within one to two hours.[5]

Distribution

Norfloxacin is widely distributed throughout the body, achieving significant concentrations in various tissues, including the kidneys and prostate.[5]

Metabolism

Norfloxacin is metabolized in the liver, with six metabolites having been identified.[2][5] Among these, this compound and desethylenenorfloxacin are considered major metabolites in species such as chickens and pigs.[3][4] The metabolic conversion is a key aspect of norfloxacin's overall disposition.

Excretion

Approximately 30% of an administered dose of norfloxacin is excreted unchanged in the urine through both glomerular filtration and tubular secretion.[5] The drug has a terminal elimination half-life of about three hours in individuals with normal renal function.[5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for norfloxacin. Data for this compound is limited and presented where available.

Table 1: Pharmacokinetic Parameters of Norfloxacin in Broiler Chickens Following a Single 8 mg/kg Oral Dose

| Parameter | Value (Mean ± SEM) | Reference |

| Cmax (µg/mL) | 2.89 ± 0.20 | [3][6] |

| Tmax (hours) | 0.22 ± 0.02 | [3][6] |

| t1/2β (hours) | 12.8 ± 0.59 | [3][6] |

| Oral Bioavailability (%) | 57.0 ± 2.4 | [3][6] |

Table 2: Pharmacokinetic Parameters of Norfloxacin in Healthy Pigs Following a Single 8 mg/kg Intramuscular Dose

| Parameter | Value (Mean ± SEM) | Reference |

| Cmax (µg/mL) | 1.11 ± 0.03 | [4] |

| Tmax (hours) | 1.46 ± 0.06 | [4] |

| t1/2β (hours) | 4.99 ± 0.28 | [4] |

| IM Bioavailability (%) | 53.7 ± 4.4 | [4] |

Pharmacodynamics

The pharmacodynamic properties of fluoroquinolones like norfloxacin are crucial for their antibacterial efficacy.

Mechanism of Action

Norfloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, norfloxacin disrupts essential cellular processes, leading to bacterial cell death.

Pharmacodynamic Predictors of Efficacy

For fluoroquinolones, the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC) are key pharmacodynamic indices that correlate with clinical and bacteriological efficacy.

Experimental Protocols

The determination of pharmacokinetic and pharmacodynamic parameters relies on robust experimental methodologies.

Pharmacokinetic Study Protocol

A typical experimental workflow for a pharmacokinetic study of norfloxacin and its metabolites is outlined below.

Caption: Workflow for a typical pharmacokinetic study.

Objective: To determine the concentrations of norfloxacin and its metabolites (e.g., this compound) in biological matrices like plasma.

Instrumentation:

-

HPLC system with a UV or fluorescence detector.

-

A reverse-phase column (e.g., C18).

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), with the pH adjusted as needed.

Sample Preparation:

-

Protein Precipitation: Addition of a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to remove proteins.

-

Liquid-Liquid Extraction: Extraction of the analytes from the aqueous plasma into an organic solvent.

-

Solid-Phase Extraction: Use of a solid sorbent to isolate the analytes from the sample matrix.

-

The prepared sample is then injected into the HPLC system.

Quantification:

-

A standard curve is generated using known concentrations of norfloxacin and this compound.

-

The peak areas of the analytes in the samples are compared to the standard curve to determine their concentrations.

Visualizations

Norfloxacin Metabolism to this compound

The metabolic conversion of norfloxacin to this compound involves an oxidation reaction on the piperazine ring.

Caption: Metabolic pathway of norfloxacin to this compound.

Mechanism of Action of Fluoroquinolones

The following diagram illustrates the inhibitory action of fluoroquinolones on bacterial DNA replication.

Caption: Fluoroquinolone mechanism of action.

Conclusion

This technical guide has summarized the key pharmacokinetic and pharmacodynamic characteristics of norfloxacin, with a particular emphasis on its metabolite, this compound. While comprehensive data on this compound remains limited, the information presented on the parent compound provides a solid foundation for understanding its overall disposition and activity. The provided experimental protocols and visualizations offer a framework for further research and development in the field of fluoroquinolone antibiotics. Continued investigation into the specific roles and activities of metabolites like this compound will be crucial for a more complete understanding of the therapeutic profile of norfloxacin.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of norfloxacin and its N-desethyl- and oxo-metabolites in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and tissue residues of norfloxacin and its N-desethyl- and oxo-metabolites in healthy pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of the bioavailability and pharmacokinetics of oral norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of Oxonorfloxacin in Different Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction to Oxonorfloxacin